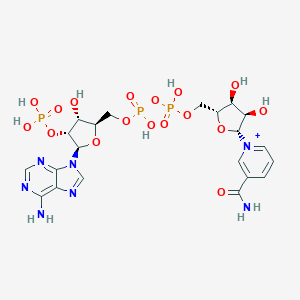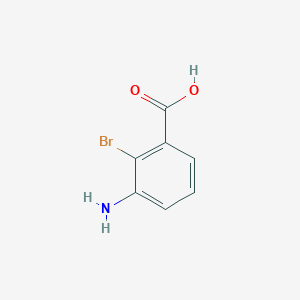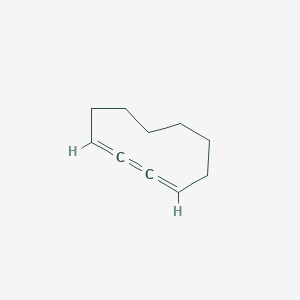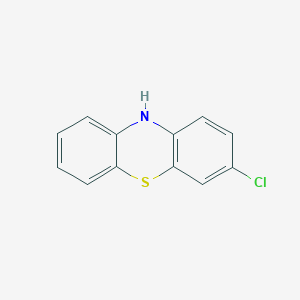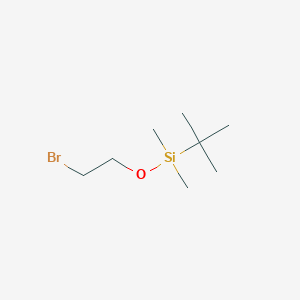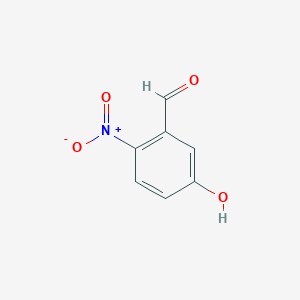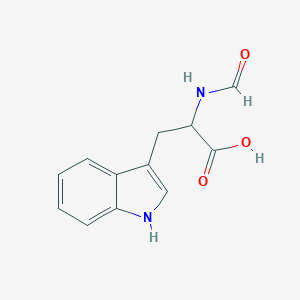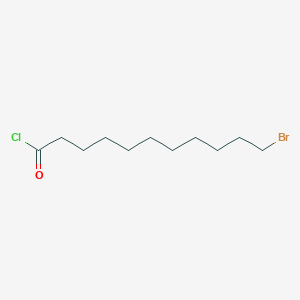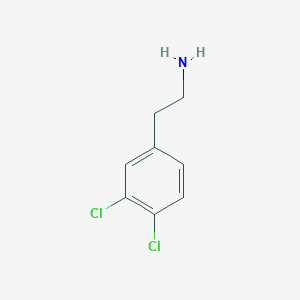![molecular formula C10H26OS2Si2 B108409 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol CAS No. 18001-52-0](/img/structure/B108409.png)
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol, also known as DMPT, is a chemical compound that has gained attention in the scientific community for its potential use as a feed additive for livestock. DMPT is a sulfur-containing organic compound that is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol is not fully understood. It is believed that 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol acts as a methionine analog, which can stimulate the synthesis of cysteine and other sulfur-containing amino acids. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol may also act as a hydrogen sulfide donor, which can regulate various physiological processes in animals.
Effets Biochimiques Et Physiologiques
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has been shown to have a number of biochemical and physiological effects on animals. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol can improve the digestibility of feed, increase the absorption of nutrients, and enhance the immune system of animals. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol can also regulate the expression of genes involved in sulfur metabolism, which can have a positive impact on animal health and performance.
Avantages Et Limitations Des Expériences En Laboratoire
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol is also relatively inexpensive compared to other feed additives. However, 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has some limitations for laboratory experiments. The compound is highly reactive and can react with other compounds in the feed, which can affect the results of experiments. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol can also have variable effects on different animal species, which can make it difficult to generalize the results of experiments.
Orientations Futures
There are several future directions for research on 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol, which can provide insights into its potential uses in animal nutrition and health. Future research can also focus on the effects of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol on different animal species and the optimal dosage and timing of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol administration.
Méthodes De Synthèse
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol is synthesized through a multi-step process, which involves the reaction of 3-mercaptopropionic acid with dimethylchlorosilane, followed by the reaction of the resulting product with dimethyldichlorosilane. The final product is obtained by reacting the intermediate product with propane-1-thiol. The synthesis of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol is a complex process that requires careful handling of the reagents and precise control of the reaction conditions.
Applications De Recherche Scientifique
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has been extensively studied for its potential use as a feed additive for livestock. Research has shown that 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol can improve feed efficiency, increase growth rate, and enhance the immune system of animals. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has also been studied for its potential use as a biomarker for sulfur metabolism in animals.
Propriétés
Numéro CAS |
18001-52-0 |
|---|---|
Nom du produit |
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol |
Formule moléculaire |
C10H26OS2Si2 |
Poids moléculaire |
282.6 g/mol |
Nom IUPAC |
3-[[dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol |
InChI |
InChI=1S/C10H26OS2Si2/c1-14(2,9-5-7-12)11-15(3,4)10-6-8-13/h12-13H,5-10H2,1-4H3 |
Clé InChI |
IAVCFZPUOKBIHK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCCS)O[Si](C)(C)CCCS |
SMILES canonique |
C[Si](C)(CCCS)O[Si](C)(C)CCCS |
Autres numéros CAS |
18001-52-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



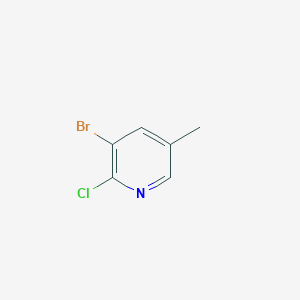
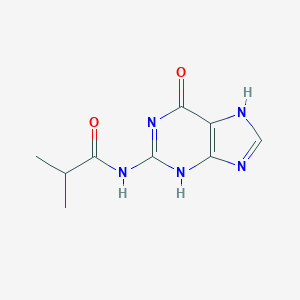
![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)


